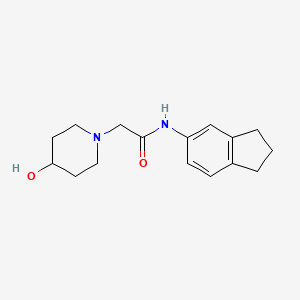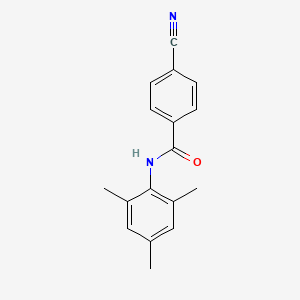
4-cyano-N-(2,4,6-trimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(2,4,6-trimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group (-CN) attached to the benzamide structure, along with a 2,4,6-trimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2,4,6-trimethylphenyl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with 2,4,6-trimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-cyano-N-(2,4,6-trimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other functional groups.
Reduction: The cyano group can be reduced to form amines or other derivatives.
Substitution: The benzamide structure can undergo substitution reactions, where the cyano or trimethylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyano group may yield carboxylic acids, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
4-cyano-N-(2,4,6-trimethylphenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-cyano-N-(2,4,6-trimethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the trimethylphenyl moiety play crucial roles in its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-cyano-N-(2-fluorophenyl)benzamide
- 4-cyano-N-(2-nitrophenyl)benzamide
- 4-cyano-N-(2-chlorophenyl)benzamide
Uniqueness
4-cyano-N-(2,4,6-trimethylphenyl)benzamide is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct steric and electronic properties This makes it different from other cyano-substituted benzamides, which may have different substituents on the phenyl ring
Propiedades
IUPAC Name |
4-cyano-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-8-12(2)16(13(3)9-11)19-17(20)15-6-4-14(10-18)5-7-15/h4-9H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEVYJQMLRVXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499419.png)
![1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone](/img/structure/B7499433.png)
![2-methyl-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzamide](/img/structure/B7499439.png)
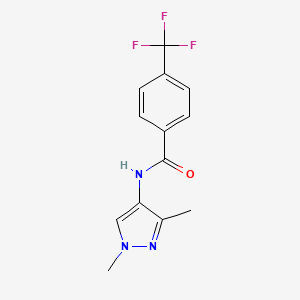
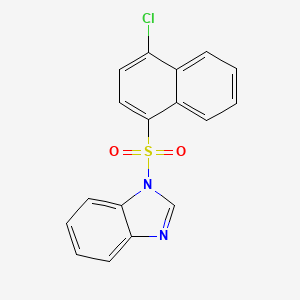
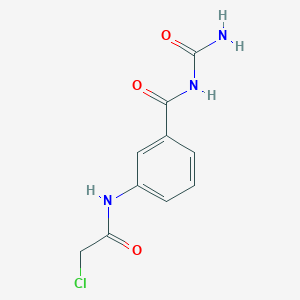
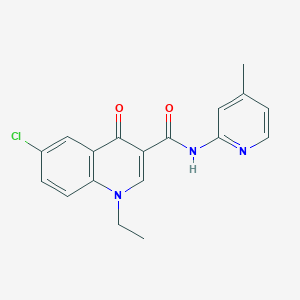

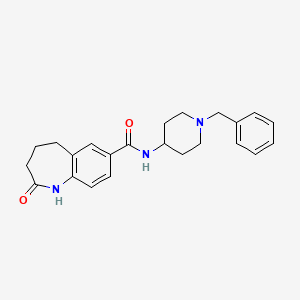
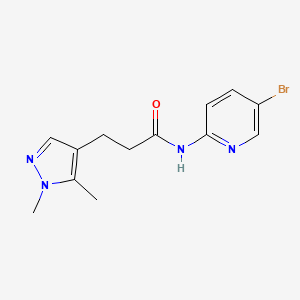
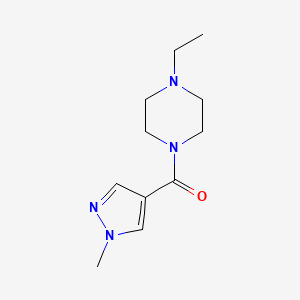
![[2-(methylcarbamoylamino)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499497.png)
![N-[(1-ethylpyrazol-4-yl)methyl]benzamide](/img/structure/B7499500.png)
